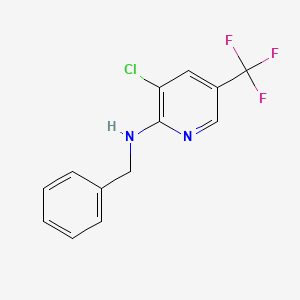

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Description

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative with a benzylamine substituent at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₃H₁₀ClF₃N₂, with a molecular weight of 292.68 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric and electronic interactions in biological systems. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and agrochemicals .

Properties

IUPAC Name |

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYQFEKQMSHUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution and Functionalization

The synthesis of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine predominantly employs nucleophilic substitution reactions on appropriately substituted pyridine precursors. The key step involves substituting halogens or activating groups on the pyridine ring with nucleophiles such as benzylamine derivatives.

- Vulcanchem reports that the compound can be synthesized via nucleophilic substitution, where the choice of solvent, temperature, and catalysts significantly influences yield and purity.

- Starting from 3-chloro-5-(trifluoromethyl)pyridine, a nucleophilic aromatic substitution (SNAr) reaction with benzylamine derivatives is performed.

- The reaction often requires polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) to facilitate nucleophilic attack.

- Elevated temperatures (around 100–150°C) and catalysts like potassium carbonate or other bases are employed to activate the nucleophile.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMF, DMAC | Polar aprotic solvents enhance SNAr reactions |

| Temperature | 100–150°C | Elevated to promote substitution |

| Catalyst | K₂CO₃, Cs₂CO₃ | Bases to deprotonate amines and facilitate nucleophilic attack |

| Reaction Time | 6–12 hours | Optimized for maximum yield |

Another approach involves the stepwise introduction of functional groups onto the pyridine ring, starting from simpler derivatives.

- Vulcanchem indicates that the trifluoromethyl group can be introduced via electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethylating agents under controlled conditions.

- Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine via chlorination and trifluoromethylation.

- Step 2: Nucleophilic substitution with benzylamine to form the amine derivative.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | Trifluoromethylating agent (e.g., Togni’s reagent) | 80–120°C, inert atmosphere | Ensures selective substitution at desired position |

| Chlorination | SO₂Cl₂ or Cl₂ | Room temperature or mild heating | Targets the 3-position on pyridine |

| Amination | Benzylamine derivatives | Reflux in polar aprotic solvent | Final step to introduce benzyl group |

Catalytic and Solvent-Driven Strategies

Patents reveal that specific catalysts and solvents optimize the synthesis:

Fluorination and chlorination are often performed in solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC), which provide high reaction temperatures and facilitate fluorination reactions.

Catalysts such as tetrabutylammonium bromide or benzyl triethyl ammonium chloride are used to enhance transfer reactions and improve yields.

- Fluorination with KF or NaF in the presence of transfer catalysts at 140–170°C for 5–10 hours yields high-purity trifluoromethylated pyridines.

| Parameter | Range | Notes |

|---|---|---|

| Solvent | DMF, DMAC | High boiling point, good solvation |

| Fluorinating agent | KF, NaF | Molar ratio 1.1–2 times relative to precursor |

| Catalyst | Tetrabutylammonium bromide | Enhances fluorination efficiency |

| Temperature | 140–170°C | Optimal for fluorination reaction |

| Reaction Time | 5–10 hours | Balances yield and impurity formation |

Hydrogenation and Post-Functionalization

For the final amination step, low-pressure catalytic hydrogenation using Raney nickel in acetic acid is employed to convert nitrile intermediates into the amine.

- A patent discloses that 2-cyano-3-chloro-5-trifluoromethylpyridine can be hydrogenated in acetic acid under Raney nickel catalysis to yield the target amine efficiently, with high purity and yield (≥97.56%).

- Hydrogenation Conditions: Low-pressure (1–3 MPa), temperature of 50–80°C.

- Post-treatment: Filtration, washing, and distillation to purify the product.

| Parameter | Range | Notes |

|---|---|---|

| Catalyst | Raney nickel | Selective hydrogenation catalyst |

| Solvent | Acetic acid | Solvent and hydrogen donor |

| Temperature | 50–80°C | Maintains control over reaction rate |

| Pressure | 1–3 MPa | Ensures complete hydrogenation |

| Yield | ≥97.56% | High product purity |

Summary of Key Preparation Routes

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine has been investigated as a potential precursor or active ingredient in drug development due to its promising biological activities. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as therapeutic agents.

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that derivatives of pyridine with trifluoromethyl groups exhibited significant anticancer properties. For instance, compounds with similar structural motifs were evaluated for their efficacy against various cancer cell lines, showing potential as anticancer therapies .

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as deubiquitinases, which play a crucial role in regulating protein degradation pathways .

Agricultural Chemistry

2.1 Agrochemical Applications

This compound is also being explored for its applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the compound's ability to interact with biological systems in pests, leading to increased effectiveness in pest control.

Table 1: Comparison of Trifluoromethylpyridine Derivatives in Agrochemicals

| Compound Name | Application Type | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Marketed |

| This compound | Potential Pesticide | Under Investigation |

| Other TFMP derivatives | Various | Approved |

2.2 Crop Protection

The unique properties of trifluoromethylpyridine derivatives have led to the development of over 20 agrochemicals that protect crops from pests and diseases . These compounds are designed to target specific biochemical pathways in pests, minimizing harm to non-target species.

Synthesis and Structural Analysis

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions that replace chloro groups with amines under specific conditions . The optimization of reaction conditions such as solvent choice and temperature is critical for achieving high yields.

3.2 Structural Characterization

The structural integrity and purity of synthesized compounds are verified through techniques like NMR spectroscopy and mass spectrometry. These methods confirm the presence of desired functional groups and the overall molecular architecture .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity :

- The trifluoromethyl group universally increases lipophilicity across all analogs. However, the benzyl substituent in the parent compound contributes to higher logP values compared to analogs with smaller groups (e.g., methyl or free amine) .

- The dioxothiolan-methyl group () introduces polar sulfone and ether moieties, reducing logP and improving aqueous solubility .

N-Methylation () reduces oxidative deamination, improving half-life in vivo compared to the free amine .

Reactivity: The free amine in 2-Amino-3-chloro-5-(trifluoromethyl)pyridine () allows for facile derivatization, making it a versatile intermediate in cross-coupling reactions .

Biological Activity

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into its biological activity, including antimicrobial and insecticidal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₄ClF₃N₂, with a molecular weight of approximately 384.93 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and effectiveness in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The exact mechanism of action appears to involve interference with cellular processes, possibly through enzyme inhibition or disruption of membrane integrity .

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Studies suggest that it can affect insect physiology by targeting specific receptors or enzymes critical for survival. This makes it a candidate for development as an agricultural pesticide or insect repellent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with certain molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in target organisms.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, causing structural changes that impair cell viability.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Insecticidal Effects | Showed 75% mortality in treated populations of Aedes aegypti at a concentration of 100 ppm after 24 hours. |

| Study 3 | Mechanism Exploration | Identified potential enzyme targets through proteomic analysis, suggesting inhibition of acetylcholinesterase as a primary action pathway. |

These findings indicate the compound's potential as both an antimicrobial agent and an insecticide, warranting further investigation into its applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine, and how can reaction yields be optimized?

- Methodology : The core pyridine scaffold can be synthesized via substitution reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes selective substitution at the 2-position with ammonia to yield 3-chloro-5-(trifluoromethyl)pyridin-2-amine (yield: 87.12%) . Introducing the benzyl group may involve nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Optimization includes:

- Temperature control : Reactions at 60–80°C minimize side products.

- Catalysts : Use Pd(OAc)₂/Xantphos for efficient C–N bond formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. Which spectroscopic and computational techniques are critical for structural elucidation?

- Experimental techniques :

- ¹H/¹³C NMR : Assign signals for the benzyl group (δ 4.5–5.0 ppm for –CH₂–) and pyridine protons (δ 8.0–9.0 ppm) .

- FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Q. How can synthetic challenges like regioselectivity in halogenation be addressed?

- Regioselective chlorination : Use directing groups (e.g., –NH₂) to favor substitution at the 3-position.

- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu for efficient CF₃ introduction .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes byproducts like dihalogenated impurities .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

- X-ray crystallography reveals intramolecular N–H⋯Cl hydrogen bonds (2.2–2.5 Å) and intermolecular N–H⋯N interactions (2.8 Å), forming centrosymmetric dimers .

- Disorder in trifluoromethyl groups : Dynamic disorder (occupancy ratio 0.68:0.32) complicates refinement but is resolvable using SHELXL .

Q. What computational insights explain the electronic properties and reactivity of this compound?

- DFT calculations :

- Frontier orbitals : The HOMO localizes on the pyridine ring and –NH₂ group, suggesting nucleophilic reactivity.

- Electrostatic potential maps : Highlight electrophilic regions at the chloro and trifluoromethyl substituents .

Q. How can structural modifications enhance bioactivity in agrochemical or pharmaceutical contexts?

- Bioisosteric replacements : Replace –Cl with –CF₃O to improve metabolic stability .

- Docking studies : Pyridine derivatives target bacterial acps-pptase enzymes, disrupting lipid biosynthesis. Modifying the benzyl group (e.g., adding –NO₂) increases binding affinity to enzyme active sites .

- SAR analysis : LogP values >3.5 (predicted via ChemAxon) correlate with improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.